molecular formula C8H9N B3301985 Cuban-1-amine CAS No. 91424-46-3

Cuban-1-amine

Cat. No.: B3301985
CAS No.: 91424-46-3
M. Wt: 119.16 g/mol
InChI Key: USXYBDQWZXOAGQ-UHFFFAOYSA-N
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Description

Cuban-1-amine, also known as 1-aminocubane, is a cyclic amine derived from cubane, a hydrocarbon with a unique cubic structure. This compound is notable for its rigid, three-dimensional framework, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cuban-1-amine can be synthesized through several methods. One common approach involves the nitration of cubane to form cubane-1-nitro, followed by reduction to yield this compound. The nitration step typically employs nitric acid and sulfuric acid under controlled conditions. The reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by employing reducing agents such as lithium aluminum hydride .

Industrial Production Methods: While the industrial-scale production of this compound is not widely reported, the methods used in laboratory synthesis can be scaled up with appropriate modifications. The key challenges in industrial production include the handling of hazardous reagents and the need for precise control over reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Cuban-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cuban-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cuban-1-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, this compound derivatives can act as bioisosteres, mimicking the structure and function of benzene rings in pharmaceutical compounds. This can lead to enhanced activity, solubility, and stability of the parent compounds. The rigid cubic structure of cubane imparts unique steric and electronic properties, which can influence the binding affinity and selectivity of this compound derivatives for their molecular targets .

Comparison with Similar Compounds

Cuban-1-amine is unique due to its cubic structure, which distinguishes it from other cyclic amines. Similar compounds include:

    Cyclohexylamine: A six-membered ring amine with a flexible structure.

    Cyclopropylamine: A three-membered ring amine with significant ring strain.

    Benzylamine: An aromatic amine with a planar structure.

Compared to these compounds, this compound offers a more rigid and three-dimensional framework, which can lead to different reactivity and interaction profiles in chemical and biological systems .

Properties

IUPAC Name

cuban-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c9-8-5-2-1-3(5)7(8)4(1)6(2)8/h1-7H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXYBDQWZXOAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C3C4C1C5C2C3C45N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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